molecular formula C12H6Cl5O3P B125154 Bis(2,4-dichlorophenyl) phosphorochloridate CAS No. 14254-41-2

Bis(2,4-dichlorophenyl) phosphorochloridate

Cat. No. B125154
CAS RN: 14254-41-2
M. Wt: 406.4 g/mol
InChI Key: RHQSBXZVIMBYKW-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) phosphorochloridate is a chemical compound that is part of a broader class of phosphorochloridates used in various chemical syntheses. These compounds often serve as intermediates or reagents in the formation of more complex molecules, particularly in the field of nucleotide chemistry. They are characterized by their phosphorus center bonded to chlorides and organic groups containing chlorine atoms.

Synthesis Analysis

The synthesis of related phosphorochloridate compounds involves multiple steps and can be tailored to produce a variety of end products. For instance, bis(2,4,6-trihalophenoxy)trichlorophosphoranes are effective condensing agents for internucleotidic bond formation, proceeding via phosphorochloridate intermediates . Similarly, S,S'-Bis(4-chlorophenyl) phosphorodithioate is used for synthesizing α,γ-dinucleoside triphosphates under neutral conditions . Another example is the preparation of bis[2-(p-nitrophenyl)ethyl] phosphorochloridate, which is utilized for phosphorylations of nucleosides . These syntheses typically involve reactions under controlled conditions and can be monitored by techniques such as 31P NMR .

Molecular Structure Analysis

The molecular structure of phosphorochloridate compounds is often elucidated using X-ray crystallography. For example, the structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) has been determined, revealing a trigonal coordination about the platinum atom . Although this compound is not a direct analog of bis(2,4-dichlorophenyl) phosphorochloridate, it provides insight into the structural aspects of chlorinated phosphorus compounds. The geometry and electronic environment around the phosphorus center significantly influence the reactivity and properties of these molecules.

Chemical Reactions Analysis

Phosphorochloridate compounds participate in a variety of chemical reactions, often as intermediates or catalysts. For instance, the (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical is generated through a multi-stage reaction sequence, indicating the complexity and reactivity of chlorinated phosphorus compounds . The synthesis of oligonucleoside phosphorodithioates using bis(2,6-dimethylphenyl)phosphorochloridate as a coupling agent exemplifies the use of such compounds in forming phosphorodithioate linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorochloridate compounds are influenced by their molecular structure. For example, the crystal structure of a related compound, (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, shows a propeller-like conformation with twisted phenyl rings, which affects its magnetic behavior . The synthesis and crystal structure of bis(triphenylphosphin)iminium-bis(methoxo)phthalocyaninato(2-)ferrat(III) demonstrate the coordination chemistry of phosphorus compounds and their interaction with metal centers . These properties are crucial for understanding the behavior of bis(2,4-dichlorophenyl) phosphorochloridate in various chemical contexts.

Scientific Research Applications

Solvolytic Displacement Studies

Kevill, Park, and Koh (2011) investigated the solvolytic displacement of chloride ion from bis(2,4-dichlorophenyl) phosphorochloridate, revealing insights into its behavior in various solvent conditions. They found that the specific rates of solvolysis are consistent with a bimolecular process, highlighting its potential use in studying reaction mechanisms and solvent effects in organic chemistry (Kevill et al., 2011).

Condensing Agent for Internucleotidic Bond Formation

Matsuzaki et al. (1986) demonstrated the effectiveness of bis(2,4,6-trihalophenoxy)trichlorophosphoranes, similar to bis(2,4-dichlorophenyl) phosphorochloridate, as condensing agents for internucleotidic bond formation in the phosphotriester method. This suggests its applicability in nucleotide synthesis and molecular biology research (Matsuzaki et al., 1986).

Enantioselective Synthesis of Phosphate Triesters

Nakayama and Thompson (1990) explored bis(2,4-dichlorophenyl) phosphoramidates, closely related to bis(2,4-dichlorophenyl) phosphorochloridate, for the enantioselective synthesis of trialkyl phosphates. This research underlines its potential use in the synthesis of optically active compounds, crucial in pharmaceutical research and development (Nakayama & Thompson, 1990).

Synthesis of Large Bite Acyclic Bis(phosphines)

Balakrishna and Panda (2003) worked on reactions involving bis(dichlorophosphino)aniline with bis(phenols), creating heterocyclic phosphorochloridities similar to bis(2,4-dichlorophenyl) phosphorochloridate. Their study contributes to the field of organophosphorus chemistry, potentially useful in catalyst development and material science (Balakrishna & Panda, 2003).

Phosphorodithioate Oligonucleotide Synthesis

Kamaike et al. (2003) utilized compounds like bis(2,6-dimethylphenyl)phosphorochloridate, related to bis(2,4-dichlorophenyl) phosphorochloridate, for efficient synthesis of phosphorodithioate oligonucleotides. This indicates its applicability in advanced genetic research and biotechnology (Kamaike et al., 2003).

Safety And Hazards

When using chlorophosphate bis (2,4-dichlorophenyl) ester, it is necessary to pay attention to its toxicity and irritation . It has an irritating effect on the skin, eyes, and respiratory tract, and long-term exposure may cause skin sensitivity and respiratory tract problems .

properties

IUPAC Name

2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQSBXZVIMBYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407502
Record name Bis(2,4-dichlorophenyl) phosphorochloridate
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dichlorophenyl) phosphorochloridate

CAS RN

14254-41-2
Record name Bis(2,4-dichlorophenyl) phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dichlorophenyl) chlorophosphate
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the general method of Example 1 with the following modifications. (1) The molar ratio of 2,4-dichlorophenol to phosphorus oxychloride was increased from 1.33 to 1.85 by using 189.99 g (1.165 mole) of 2,4-dichlorophenol and 96.60 g (0.63 mole) of phosphorus oxychloride. (2) The reaction time at 120° was increased to about 24 hours. (3) The product was crystallized using a larger quantity of hexane (570 ml, or 3 ml per gram of starting 2,4-dichlorophenol) at -15°. Analysis by GLPC indicated 82% purity (by weight) of bis(2,4-dichlorophenyl)phosphorochloridate, with contamination by a trace of 2,4-dichlorophenyl phosphorodichloridate and 18% (by weight) of tris(2,4-dichlorophenyl)phosphate. The yield of the bis(2,4-dichlorophenyl)phosphorochloridate when corrected for purity was 125 g (53%). Subsequent reactions were unaffected by the presence of the tris(2,4-dichlorophenyl)phosphate, as illustrated by Examples 3 and 4.
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Synthesis routes and methods II

Procedure details

To a melt of 2,4-dichlorophenol (400.0 g, 2.454 mole) at ca. 50° was added 4-dimethylamino-pyridine (6.93 g, 56 mmole), followed by phosphorus oxychloride (289.5 g, 1.887 mole). The mixture was heated under nitrogen to ca. 120°, at which temperature the mixture began to reflux and to generate hydrogen chloride (which was passed through a sodium hydroxide scrubber). After about twelve hours at 120°-125°, gas-liquid partition chromatography (GLPC) using a silica capillary indicated less than 1% (by weight) of unreacted 2,4-dichlorophenol and a mixture of 2,4-dichlorophenyl phosphorodichloridate, the desired bis(2,4-dichlorophenyl) phosphorochloridate, and tris(2,4-dichlorophenyl) phosphate. After the reaction mixture was cooled to ca. 40°, hexane (145 ml) was added and the mixture was cooled to ca. 20°. A precipitate containing 4-dimethylaminopyridine hydrochloride was removed by filtration. The filtrate was diluted with additional hexane (145 ml) and cooled to ca. -30°. After about eight hours the resultant precipitate was collected by filtration and washed with hexane (four 200-ml portions) at ca. -20°, all with careful exclusion of moisture. Drying for two hours at room temperature under a flow of nitrogen yielded 129.87 g (26% yield) of the desired bis(2,4-dichlorophenyl) phosphorochloridate as a white solid. Analysis by GLPC indicated 99% purity (by weight), with contamination by 0.3% (by weight) 2,4-dichlorophenyl phosphorodichloridate and 0.2% (by weight) tris(2,4-dichlorophenyl) phosphate.
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Synthesis routes and methods III

Procedure details

The title compound was prepared by the general method of Example 1 with the following modifications. (1) The molar ratio of 2,4-dichlorophenol to phosphorus oxychloride was increased from 1.33 to 1.85 by using 189.99 g (1.165 mole) of 2,4-dichlorophenol and 96.60 g (0.63 mole) of phosphorus oxychloride. (2) The reaction time at 120° was increased to about 24 hours. (3) The product was crystallized using a larger quantity of hexane (570 ml, or 3 ml per gram of starting 2,4-dichlorophenol) at -15°. Analysis by GLPC indicated 82% purity (by weight) of bis(2,4-dichlorophenyl) phosphorochloridate, with contamination by a trace of 2,4-dichlorophenyl phosphorodichloridate and 18% (by weight) of tris(2,4-dichlorophenyl) phosphate. The yield of the bis(2,4-dichlorophenyl) phosphorochloridate when corrected for purity was 125 g (53%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2,4-dichlorophenyl) phosphorochloridate

Citations

For This Compound
7
Citations
K Nakayama, WJ Thompson - Journal of the american chemical …, 1990 - ACS Publications
A general methodology for the preparation of both enantiomers of a variety of trialkyl phosphates with enantiomeric excesses ranging from 87 to 92% is described. Bis (2, 4-…
Number of citations: 53 pubs.acs.org
DN Kevill, KH Park, HJ Koh - Journal of Physical Organic …, 2011 - Wiley Online Library
Specific rates of solvolysis of diphenyl (1) and bis(2,4‐dichlorophenyl) (3) phosphorochloridate (chlorophosphate) have been determined by a conductivity technique. The available …
Number of citations: 5 onlinelibrary.wiley.com
YYE Cheung - 2009 - search.proquest.com
" Phosphate Extension," an intramolecular cyclization reaction developed by PA Bartlett, is the phosphorus version of the iodolactonization reaction and results in the formation of chiral 1…
Number of citations: 0 search.proquest.com
K Kamaike, K Hirose, Y Kayama, E Kawashima - Tetrahedron letters, 2004 - Elsevier
The phosphorodithioate octamer [(TpS 2 ) 7 T] was efficiently synthesized using bis(2,6-dimethylphenyl) phosphorochloridate as a coupling agent by application of the H-…
Number of citations: 8 www.sciencedirect.com
K Kamaike, K Hirose, Y Kayama… - Nucleic acids …, 2003 - academic.oup.com
The phosphorodithioate octamer [(TpS 2 ) 7 T] was effciently synthezied using bis(2,6-dimethylphenyl)-phosphorochloridate as a coupling agent by the H-phosphonothioate method, …
Number of citations: 5 academic.oup.com
K Kamaike, K Hirose, Y Kayama, E Kawashima - Tetrahedron, 2006 - Elsevier
Phosphorodithioate-type short oligonucleotides were efficiently synthesized using bis(2,6-dimethylphenyl) phosphorochloridate as a coupling agent on a solid support by application of …
Number of citations: 6 www.sciencedirect.com
T Luo - 2011 - search.proquest.com
Small molecules are important tools for interrogating biological systems and constitute the majority of pharmaceutical agents for treating diseases. Organic synthesis is an indispensable …
Number of citations: 0 search.proquest.com

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